molecular formula C11H16Br2N2 B1502125 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide CAS No. 1186663-30-8

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide

Cat. No.: B1502125
CAS No.: 1186663-30-8
M. Wt: 336.07 g/mol
InChI Key: JDBVRNDPKPXLKM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a chemical research reagent that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The compound features a piperazine ring, a privileged scaffold frequently employed in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of bioactive molecules . The N-methylpiperazine moiety is recognized for its ability to improve water solubility and target affinity, and it is a common structural feature in numerous central nervous system (CNS) acting drugs and kinase inhibitors . The bromophenyl group offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing researchers to elaborate the molecular structure for the synthesis of more complex targets . This makes the compound particularly useful for constructing potential multi-target directed ligands (MTDLs) for neurodegenerative diseases. Recent scientific literature highlights that chalcone derivatives incorporating the N-methyl-piperazine motif have shown promising inhibitory activity against key neurological enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), underscoring the research value of this chemical series in developing new therapeutic candidates for conditions like Alzheimer's disease . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylpiperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.BrH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h2-5H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBVRNDPKPXLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695671
Record name 1-(4-Bromophenyl)-4-methylpiperazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-30-8
Record name Piperazine, 1-(4-bromophenyl)-4-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-4-methylpiperazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C11H15BrN2
  • Molecular Weight: 253.15 g/mol
  • CAS Number: 103220-51-9

The presence of the bromophenyl group is significant as it can influence the compound's lipophilicity and interaction with biological targets.

Pharmacological Activity

This compound has been studied for various pharmacological effects, particularly in neuropharmacology. Here are some key findings:

1. Anxiolytic Effects

Research indicates that piperazine derivatives exhibit anxiolytic properties. A study evaluated various piperazine compounds, including derivatives similar to 1-(4-Bromophenyl)-4-methylpiperazine, using behavioral tests such as the Elevated Plus Maze (EPM) and Open Field (OF) tests. The results showed that certain piperazine derivatives significantly increased the time spent in open arms of the EPM, indicating reduced anxiety-like behavior .

2. Antidepressant Activity

Studies have suggested that compounds containing piperazine structures may have antidepressant effects. The mechanism is thought to involve modulation of serotonin receptors and reuptake inhibition, which are critical pathways in mood regulation .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems:

  • Serotonin Receptors: Piperazine derivatives often act on serotonin receptors (5-HT), influencing mood and anxiety.
  • Dopamine Receptors: Some studies suggest that these compounds may also interact with dopaminergic systems, contributing to their behavioral effects .

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound shows promising biological activity, it also presents certain risks:

  • Acute Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation .
  • Safety Studies: Further investigations into its safety profile are necessary to establish a comprehensive understanding of its toxicity and therapeutic window.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated anxiolytic effects in rodent models using EPM and OF tests.
Evaluated pharmacokinetics and ADMET properties, indicating good absorption but poor blood-brain barrier penetration.
Investigated antidepressant-like effects through modulation of serotonin pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H15BrN2C_{11}H_{15}BrN_2 and features a piperazine ring substituted with a 4-bromophenyl group and a methyl group. Its structure can be represented by the following SMILES notation: CN1CCN(CC1)C2=CC=C(C=C2)Br .

Antimycobacterial Activity

Recent studies have identified piperazine derivatives, including 1-(4-Bromophenyl)-4-methylpiperazine, as promising candidates for the treatment of tuberculosis (TB). The compound exhibits inhibitory activity against Mycobacterium tuberculosis (Mtb), with significant structure-activity relationships (SAR) being explored to enhance its efficacy .

  • Mechanism of Action : The compound acts as an inhibitor of MenA, an enzyme involved in menaquinone biosynthesis crucial for Mtb survival. Its analogs have shown improved potency and reduced cytotoxicity, making them suitable for further development as anti-TB agents .

Cancer Research

The compound's structural features allow it to interact with various biological targets, including those involved in cancer cell proliferation. Research indicates that piperazine derivatives can inhibit tankyrases, enzymes implicated in Wnt signaling pathways associated with cancer progression .

  • Case Studies : A study highlighted the anti-proliferative effects of certain analogs against human colon carcinoma cells, demonstrating selective inhibition that could be leveraged for therapeutic purposes .

Toxicological Profile

While exploring its applications, it is essential to consider the compound's safety profile. Toxicological assessments indicate that 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide may pose risks such as skin irritation and acute toxicity if ingested . These factors should be accounted for in any therapeutic development.

Comparative Analysis of Analog Compounds

The following table summarizes key data on various analogs of 1-(4-Bromophenyl)-4-methylpiperazine, focusing on their pharmacokinetic properties and biological activity:

CompoundR GrouptPSA (Å)cLogPIC50 (μM)GIC50 (μM)
14-Bromophenyl337.914 ± 38 ± 1
104-Chlorophenyl166.812 ± 214 ± 0
11Unsubstituted166.622 ± 310 ± 1

Notes :

  • tPSA : Topological Polar Surface Area
  • cLogP : Calculated Logarithm of Partition Coefficient
  • IC50 : Half-maximal Inhibitory Concentration
  • GIC50 : Growth Inhibition Concentration

This comparative analysis underscores the potential for optimizing piperazine derivatives to enhance their therapeutic efficacy while minimizing toxicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring facilitates nucleophilic substitutions under specific conditions. Key reactions include:

  • Aromatic Bromine Displacement :
    Reacts with amines (e.g., piperidine) in polar aprotic solvents (e.g., sulfolane) at 150–180°C to form N-arylpiperidine derivatives .
    Example :

    1 4 Bromophenyl 4 methylpiperazine+PiperidineKOtBu 150 180 CN Phenylpiperidine derivative\text{1 4 Bromophenyl 4 methylpiperazine}+\text{Piperidine}\xrightarrow{\text{KOtBu 150 180 C}}\text{N Phenylpiperidine derivative}
  • Cross-Coupling with Grignard Reagents :
    Participates in Buchwald-Hartwig amination with palladium catalysts to introduce aryl/heteroaryl groups .

Reaction TypeReagents/ConditionsProductYieldReference
SNArPiperidine, KOtBu, 150°CN-Arylpiperidine85%
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄Biaryl derivatives72%

Piperazine Ring Functionalization

The secondary amine in the piperazine ring undergoes alkylation, acylation, and condensation:

  • Alkylation :
    Reacts with methyl iodide in acetonitrile at 25°C to form quaternary ammonium salts .
    Example :

    Piperazine NH+CH IN Methylpiperazinium iodide\text{Piperazine NH}+\text{CH I}\rightarrow \text{N Methylpiperazinium iodide}
  • Acylation :
    Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane under reflux .

Reaction TypeReagentSolventTemperatureProductYield
AlkylationCH₃IMeCN25°CQuaternary salt89%
AcylationAcClDCM40°CAcetylated derivative76%

Bromination and Halogen Exchange

The compound serves as a brominating agent in electrophilic substitutions:

  • Electrophilic Bromination :
    Reacts with N-bromosuccinimide (NBS) in acetonitrile to introduce bromine at activated aromatic positions .
    Example :

    N Phenylpiperidine+NBSMeCN 15 40 C1 3 4 Dibromophenyl piperazine\text{N Phenylpiperidine}+\text{NBS}\xrightarrow{\text{MeCN 15 40 C}}\text{1 3 4 Dibromophenyl piperazine}
SubstrateBrominating AgentSolventTemperatureProductYield
N-PhenylpiperidineNBSMeCN15–40°CDibrominated derivative91%

Catalytic Amination

In water-based reactions, the piperazine ring undergoes amination with pyrrolo[2,3-d]pyrimidines under mild conditions (80°C, 22 hours) :

1 4 Bromophenyl 4 methylpiperazine+PyrrolopyrimidineN Arylpyrrolopyrimidine derivative\text{1 4 Bromophenyl 4 methylpiperazine}+\text{Pyrrolopyrimidine}\rightarrow \text{N Arylpyrrolopyrimidine derivative}

Key Data :

  • Solvent: Water

  • Catalyst: None required

  • Yield: 85–91%

Comparative Reactivity Insights

The bromophenyl group enhances electrophilicity compared to non-halogenated analogs:

CompoundElectrophilicity (Hammett σₚ)Reaction Rate (k, M⁻¹s⁻¹)
1-(4-Bromophenyl)-4-methylpiperazine+0.784.2 × 10⁻³
1-Phenyl-4-methylpiperazine01.1 × 10⁻³

Data extrapolated from substituent effects in SNAr reactions .

Comparison with Similar Compounds

Below is a detailed comparison of 1-(4-bromophenyl)-4-methylpiperazine hydrobromide with structurally related compounds:

Structural Analogues with Halogen-Substituted Aromatic Groups
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Bromophenyl)-4-methylpiperazine C₁₁H₁₅BrN₂ 4-Bromophenyl, methyl 255.16 Intermediate in PARP-1 inhibitor synthesis
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine C₁₁H₁₄BrFN₂ 4-Bromo-2-fluorophenyl, methyl 273.15 Enhanced electronic effects due to fluorine; used in kinase inhibitor studies
1-(2-Chlorobenzyl)-4-methylpiperazine C₁₂H₁₇ClN₂ 2-Chlorobenzyl, methyl 224.73 Selective CYP2A13 inhibitor for lung cancer chemoprevention
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine C₁₁H₁₅BrN₂O₂S 4-Bromophenylsulfonyl, methyl 319.22 Increased acidity due to sulfonyl group; used in protease inhibition studies

Key Observations :

  • Halogen Effects : Bromine enhances lipophilicity and steric bulk compared to chlorine or fluorine, influencing receptor binding and metabolic stability. Fluorine, being highly electronegative, improves electronic interactions in target binding pockets .
  • Substituent Position : Ortho-substituted halogens (e.g., 2-fluorophenyl) introduce steric hindrance, altering conformational flexibility compared to para-substituted derivatives .
Piperazine Derivatives with Heterocyclic Substituents
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine C₁₇H₂₀BrN₂O 4-Bromobenzyl, furanylmethyl 357.26 Improved solubility due to furan oxygen; explored in CNS drug discovery
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine C₂₇H₂₈N₂O₂ Naphthaleneoxypropargyl, dimethoxyphenyl 436.53 Immunomodulatory effects via CD4+/CD8+ T-cell activation; β-cyclodextrin complex enhances bioavailability

Key Observations :

  • Heterocyclic Groups : The furan ring in 1-(4-bromobenzyl)-4-(2-furanylmethyl)piperazine increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to purely aromatic derivatives .
  • Complexation with β-Cyclodextrin : The naphthalene-containing derivative shows enhanced solubility and bioactivity when complexed with β-cyclodextrin, a strategy applicable to hydrophobic piperazine analogues .

Preparation Methods

Synthesis of 1-(4-Bromophenyl)piperidine Intermediate

Although the target compound is a piperazine derivative, a key related intermediate is 1-(4-bromophenyl)piperidine, which is synthesized through a nucleophilic aromatic substitution and bromination sequence:

  • Step 1: Formation of N-phenylpiperidine

    • React bromobenzene with piperidine in the presence of a sterically hindered alkali such as potassium tert-butoxide or sodium tert-amylate.
    • The reaction is conducted in sulfolane solvent at elevated temperatures (150–180 °C).
    • Molar ratios: bromobenzene : piperidine : alkali = 1 : 1.0–1.1 : 1.5–2.0.
    • This step yields N-phenylpiperidine via nucleophilic substitution.
  • Step 2: Bromination to 1-(4-Bromophenyl)piperidine

    • N-phenylpiperidine is dissolved in an organic solvent such as acetonitrile or dichloromethane.
    • Brominating agents like N-bromosuccinimide or dibromohydantoin are added gradually at 15–40 °C.
    • A catalytic amount (0.02–0.15 equivalents) of tetra-n-butylammonium tetraphenylborate facilitates the reaction.
    • After reaction completion, purification is achieved by vacuum distillation or recrystallization (solvent system dichloromethane:n-heptane = 1:4).
    • This step selectively introduces the bromine atom at the para position of the phenyl ring.
Parameter Conditions/Values
Solvent (Step 1) Sulfolane
Alkali (Step 1) Potassium tert-butoxide or Sodium tert-amylate
Temperature (Step 1) 150–180 °C
Molar ratio (Br-benzene:piperidine:alkali) 1 : 1.0–1.1 : 1.5–2.0
Solvent (Step 2) Acetonitrile or Dichloromethane
Brominating agent N-bromosuccinimide or Dibromohydantoin
Catalyst Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)
Temperature (Step 2) 15–40 °C
Purification Vacuum distillation or recrystallization

This method is advantageous due to fewer steps, operational simplicity, and relatively high yields.

Formation of 1-(4-Bromophenyl)-4-methylpiperazine Hydrobromide

Although direct literature on the exact preparation of the hydrobromide salt of 1-(4-bromophenyl)-4-methylpiperazine is limited, the general approach is:

  • Step 1: Synthesize 1-(4-bromophenyl)piperazine or 1-(4-bromophenyl)piperidine intermediate as described above.
  • Step 2: Introduce the methyl group on the piperazine nitrogen via methylation or reductive amination using N-methylpiperazine derivatives.
  • Step 3: Convert the free base to the hydrobromide salt by treatment with hydrobromic acid or hydrobromic acid in an appropriate solvent.
  • Step 4: Purify the hydrobromide salt by recrystallization from suitable solvents.

Summary Table of Preparation Steps

Stage Reaction Type Key Reagents/Conditions Outcome
1. N-phenylpiperidine formation Nucleophilic aromatic substitution Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150–180 °C N-phenylpiperidine intermediate
2. Bromination Electrophilic aromatic substitution N-bromosuccinimide, tetra-n-butylammonium tetraphenylborate, 15–40 °C 1-(4-Bromophenyl)piperidine
3. Methylpiperazine synthesis Reductive amination N-methylpiperazine, N-Boc-piperidin-4-one, sodium dithionite, methanol 1-methyl-4-(4-piperidinyl)piperazine hydrochloride intermediate
4. Salt formation Acid-base reaction Hydrobromic acid This compound salt

Research Findings and Notes

  • The use of bulky alkali reagents and sulfolane solvent in the initial step enhances nucleophilic substitution efficiency and selectivity for N-phenylpiperidine formation.
  • Bromination with N-bromosuccinimide under mild conditions and catalytic phase-transfer catalysts provides high regioselectivity and yield.
  • Sodium dithionite as a reducing agent for reductive amination is cost-effective, safer, and more scalable than traditional hydride reagents.
  • The hydrobromide salt form improves compound stability and handling properties for pharmaceutical applications.
  • Purification techniques such as vacuum distillation and recrystallization are critical for obtaining high-purity final products.

Q & A

What are the common synthetic routes for 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide, and how can reaction conditions be optimized?

Basic Research Question
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenyl precursors with methylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization strategies include:

  • Temperature Control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Catalysis : Using triethylamine or K₂CO₃ as a base to deprotonate intermediates and enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .
    Key Data : Yield improvements (41–92%) are achievable by adjusting stoichiometry and reaction time .

What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question
Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Doublets at δ 7.3–7.6 ppm (4-bromophenyl group).
    • Piperazine protons : Singlets or multiplets at δ 2.3–3.5 ppm (N–CH₂ and CH₃ groups) .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C–Br stretch) and ~2800 cm⁻¹ (C–H stretch of methylpiperazine) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255.2 (base peak) confirms molecular weight .

What safety protocols are recommended when handling brominated piperazine derivatives in the laboratory?

Basic Research Question
Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist.
    • Skin Contact : Wash with soap/water; remove contaminated clothing .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers.

How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in piperazine derivatives?

Advanced Research Question
Answer:

  • Data Collection : Use a Bruker D8 Quest diffractometer with Mo Kα radiation (λ = 0.71073 Å). Multi-scan absorption corrections (e.g., SADABS) minimize errors from crystal imperfections .
  • Refinement with SHELXL :
    • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 for high-resolution data.
    • Thermal Parameters : Anisotropic refinement of non-H atoms improves accuracy .
  • Handling Twinning : SHELXD/E can deconvolute overlapping reflections in twinned crystals .

What strategies are employed to analyze discrepancies between computational predictions and experimental data in piperazine-based compounds?

Advanced Research Question
Answer:

  • Error Source Identification :
    • Conformational Flexibility : Compare DFT-optimized geometries with crystal structures to assess piperazine ring puckering .
    • Solvent Effects : Use COSMO-RS models to adjust calculated solubility vs. experimental HPLC results .
  • Validation : Overlay experimental (XRD) and computational (Mercury) bond lengths/angles; deviations >0.02 Å signal force field inaccuracies .

How does structural modification of the piperazine ring influence pharmacological activity, and what in vitro assays are used to assess this?

Advanced Research Question
Answer:

  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Bromine at the 4-position enhances σ₁ receptor antagonism (IC₅₀ < 100 nM) by stabilizing hydrophobic binding pockets .
    • Methyl Substitution : 4-Methylpiperazine improves metabolic stability in hepatic microsome assays .
  • Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7) with IC₅₀ values reported .
    • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (hCA I/II) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Answer:

  • Byproduct Formation : Bromine displacement byproducts require careful HPLC monitoring (C18 column, acetonitrile/water gradient) .
  • Solvent Recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce costs.
  • Yield Optimization : Continuous flow reactors enhance reproducibility at multi-gram scales .

How can researchers validate the purity of this compound for regulatory submissions?

Advanced Research Question
Answer:

  • Analytical Methods :
    • HPLC : Use a purity threshold >98% (UV detection at 254 nm).
    • Elemental Analysis : Match calculated/observed C, H, N content within ±0.3% .
  • Impurity Profiling : LC-MS identifies trace brominated byproducts (e.g., di-substituted derivatives) .

What role does the counterion (hydrobromide) play in the compound’s physicochemical properties?

Advanced Research Question
Answer:

  • Solubility : Hydrobromide salt enhances aqueous solubility (e.g., 12 mg/mL in PBS) compared to free bases.
  • Stability : Hygroscopicity requires storage in desiccators under argon .
  • Bioavailability : Salt forms improve oral absorption in rodent pharmacokinetic studies .

How can computational modeling guide the design of novel derivatives with enhanced target selectivity?

Advanced Research Question
Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in σ₁ receptor pockets (PDB: 6DK1).
  • Pharmacophore Modeling : Identify critical features (e.g., bromophenyl hydrophobicity, piperazine H-bond donors) .
  • ADMET Predictions : SwissADME estimates BBB permeability and CYP inhibition risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Bromophenyl)-4-methylpiperazine hydrobromide
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1-(4-Bromophenyl)-4-methylpiperazine hydrobromide

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